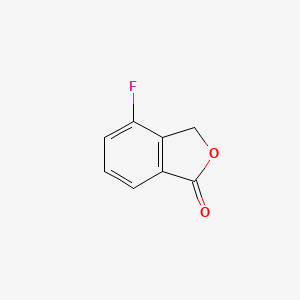

4-Fluoroisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPUBERHUFXEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoroisobenzofuran 1 3h One

Established Synthetic Routes to 4-Fluoroisobenzofuran-1(3H)-one and its Derivatives

The construction of the this compound core can be achieved through several strategic approaches, each with its own set of advantages and applications.

Cyclization-Based Syntheses, including Intramolecular Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of isobenzofuranones. These methods often involve the formation of the lactone ring as the key step. Intramolecular cyclization, in particular, is a powerful strategy. For instance, the palladium-catalyzed carbonylation of o-halobenzyl alcohols can be adapted to produce fluorinated phthalides. While specific examples for the 4-fluoro derivative are not extensively detailed in readily available literature, the general principle involves the cyclization of a suitably substituted precursor.

Another prominent cyclization strategy is the base-catalyzed intramolecular reaction of aurone-derived 1-azadienes with allenoates, which leads to the formation of benzofuro[3,2-b]pyridines. nih.govdocumentsdelivered.com This highlights the versatility of cyclization reactions in building complex heterocyclic systems based on the isobenzofuran (B1246724) core. nih.govdocumentsdelivered.com

Reduction-Based Syntheses, such as from 3-fluorophthalic acid

A common and direct method for the synthesis of phthalides is the reduction of the corresponding phthalic acids or their anhydrides. In the case of this compound, the logical precursor is 3-fluorophthalic acid or its anhydride (B1165640). The selective reduction of one of the two carbonyl groups in the anhydride is crucial for obtaining the desired product.

Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄), which can selectively reduce one carbonyl group of the anhydride to form the lactone. The reaction conditions, such as solvent and temperature, are critical for achieving high selectivity and yield.

| Precursor | Reducing Agent | Product | Reference |

| 3-Fluorophthalic Anhydride | Sodium Borohydride (NaBH₄) | This compound | nih.gov |

Multistep Reaction Sequences, for instance, utilizing 4-Fluoroisobenzofuran-1,3-dione

4-Fluoroisobenzofuran-1,3-dione, also known as 3-fluorophthalic anhydride, is a key starting material for the synthesis of this compound. nih.govambeed.comchemscene.combldpharm.com The synthesis from this dione (B5365651) is essentially a reduction, as mentioned in the previous section, and constitutes a critical step in a multi-step sequence that may start from even simpler precursors to generate the dione itself.

The selective reduction of one of the anhydride's carbonyl groups is the pivotal transformation. This can be achieved using various reducing agents, with the choice of reagent and reaction conditions influencing the efficiency and selectivity of the process.

| Starting Material | Key Transformation | Product | Reference |

| 4-Fluoroisobenzofuran-1,3-dione | Selective Reduction | This compound | nih.govambeed.comchemscene.combldpharm.com |

Fluorocyclisation Approaches

Modern synthetic methods include fluorocyclization reactions, which can introduce the fluorine atom and construct the heterocyclic ring in a single step. One such approach involves the 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes to yield 2-fluorobenzofurans. researchgate.net While this specific example leads to a 2-fluoro isomer, the underlying principle of intramolecular cyclization of a fluoroalkene precursor could potentially be adapted to synthesize other isomers, including those with fluorine on the benzene (B151609) ring. researchgate.net These methods are attractive due to their efficiency and the ability to incorporate fluorine into the molecular scaffold in a controlled manner.

Condensation Reactions in Isobenzofuranone Synthesis

Condensation reactions provide another avenue for the synthesis of the isobenzofuranone core. nih.govslideshare.netlibretexts.orgnih.gov These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org For example, the reaction of 2-carboxybenzaldehyde (B143210) with ketones, catalyzed by an acid such as sulphamic acid, can yield isobenzofuran-1(3H)-ones. researchgate.net This method can be performed under conventional heating or using microwave assistance. researchgate.net

Another example is the reaction of o-phthalaldehydic acid with primary heterocyclic amines, which affords 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org These condensation-based methods offer a versatile platform for introducing a variety of substituents onto the isobenzofuranone skeleton.

Reaction Mechanisms and Pathways

The mechanisms for the synthesis of this compound vary depending on the chosen synthetic route.

Reduction of 3-Fluorophthalic Anhydride: The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on one of the carbonyl carbons of the anhydride. This is followed by a series of steps involving protonation (typically during workup) to yield the final lactone. The selectivity for one carbonyl group is influenced by steric and electronic factors.

Cyclization Reactions: The mechanisms of cyclization reactions are diverse. For instance, palladium-catalyzed cyclizations often proceed through a catalytic cycle involving oxidative addition, insertion, and reductive elimination steps. Base-catalyzed intramolecular cyclizations, on the other hand, typically involve the formation of a nucleophile which then attacks an electrophilic center within the same molecule to form the ring. nih.govdocumentsdelivered.com

Condensation Reactions: In acid-catalyzed condensation reactions, such as the one between 2-carboxybenzaldehyde and a ketone, the mechanism likely involves the protonation of the aldehyde's carbonyl group, making it more electrophilic. The enol or enolate of the ketone then acts as a nucleophile, attacking the activated carbonyl group. This is followed by cyclization and dehydration to form the isobenzofuranone ring.

Nucleophilic Aromatic Substitution (NAS) Reactions of the Fluorine Moiety

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone of modern organic synthesis, allowing for the introduction of a wide array of functional groups onto an aromatic core. In the context of fluoroarenes, the high electronegativity of the fluorine atom activates the ring towards nucleophilic attack, particularly when there are electron-withdrawing groups present. ebyu.edu.trnih.gov

Research has shown that polyfluoroarenes readily undergo SNAr reactions where nucleophiles attack the electron-deficient arene, leading to the elimination of a fluoride (B91410) anion. nih.gov This principle is applicable to this compound, where the fluorine atom can be displaced by various nucleophiles. The efficiency of these reactions can be influenced by the reaction conditions, including the choice of solvent and base. nih.gov For instance, the use of a potassium carbonate/DMF system has been shown to be effective for SNAr reactions between phenothiazines and octafluorotoluene. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the general reactivity of fluoroaromatics suggests that it would readily participate in such transformations. researchgate.netresearchgate.net The rate of nucleophilic aromatic substitution is generally enhanced by the presence of electron-withdrawing groups. ebyu.edu.tr

Reduction of Nitro Groups to Amino Functionalities

While the provided information does not directly describe the reduction of a nitro derivative of this compound, the reduction of nitro groups on phthalide-related structures is a well-established transformation. google.com Generally, aromatic nitro compounds can be converted to their corresponding primary amines through various reduction methods.

Commonly employed methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely used technique for this conversion. masterorganicchemistry.com For example, 5-nitro-3,3-bis-(4-dimethylaminophenyl)-phthalide can be reduced to 5-amino-3,3-bis-(4-dimethylaminophenyl)-phthalide using hydrogen gas with a palladium on activated charcoal catalyst. google.com Other reducing agents like sodium borohydride in combination with transition metal salts (e.g., Ni(OAc)₂·4H₂O) have also proven effective for the reduction of a variety of nitro compounds to their corresponding amines. orientjchem.org The choice of reducing agent can be critical for achieving chemoselectivity when other reducible functional groups are present in the molecule. scispace.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Reference |

| Fe, Sn, or Zn / HCl | Acidic | masterorganicchemistry.com |

| H₂ / Pd, Pt, or Ni | Catalytic Hydrogenation | masterorganicchemistry.com |

| H₂ / Pd on charcoal | Reflux | google.com |

| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN, Room Temp | orientjchem.org |

Substitution Reactions with Diverse Nucleophiles

The lactone ring in isobenzofuran-1(3H)-one derivatives is also reactive towards nucleophiles. The reaction of o-phthalaldehydic acid, a related precursor, with primary heterocyclic amines leads to the formation of 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org This occurs through a nucleophilic substitution reaction on the C3 carbon of the lactol tautomer of the starting acid. imjst.org This indicates that the phthalide (B148349) core itself is a site for introducing molecular diversity.

Furthermore, the fluorine atom in this compound can be substituted by a variety of nucleophiles, a reaction characteristic of activated fluoroarenes. nih.gov The reactivity of fluoro-aromatic compounds towards nucleophiles like polyvinylamine has been demonstrated, showcasing the potential for functionalization. researchgate.net The success of these substitutions can depend on the reaction conditions, such as temperature and the solvent system used. researchgate.net

Stereochemical Control and Isomerization in Synthetic Pathways

The synthesis of derivatives from this compound can involve the formation of stereoisomers. For instance, the synthesis of some isobenzofuran-1(3H)-one derivatives as potential antidepressant agents resulted in compounds that were further investigated for their biological activity. nih.gov While the provided text does not delve into the specifics of stereochemical control for this compound itself, the broader context of phthalide chemistry suggests that controlling stereochemistry can be a crucial aspect of synthesis, especially when creating chiral molecules. Microbial transformations of phthalides have been shown to achieve resolutions of racemic mixtures, indicating one approach to stereochemical control. chemicalbook.com

Regioselective Transformations, exemplified by 3-Ylidenephthalides Synthesis

Regioselectivity is a key consideration in the synthesis of complex molecules from precursors like this compound. While the direct synthesis of 3-ylidenephthalides from this compound is not detailed in the provided information, the regioselective synthesis of related fluorinated heterocyclic compounds has been demonstrated. For example, α-fluoronitroalkenes have been used as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides to produce 4-fluoro-1,5-disubstituted-1,2,3-triazoles with high regioselectivity. nih.gov This highlights the potential for controlling the position of functional group introduction in reactions involving fluorinated building blocks.

Derivatization Strategies for Structural Modification and Analytical Enhancement

Chemical derivatization is a powerful tool for modifying the structure of this compound to enhance its properties for specific applications, including improving its detectability in analytical methods.

Chemical Derivatization for Improved Analytical Capabilities

Derivatization is frequently employed in analytical chemistry to improve the detection and separation of analytes. sci-hub.selibretexts.orgresearchgate.net For compounds that have low volatility, poor thermal stability, or lack a strong chromophore or fluorophore, chemical modification can significantly enhance their analytical performance. libretexts.org

In the context of High-Performance Liquid Chromatography (HPLC), derivatization often involves introducing moieties that are highly conjugated and aromatic, thereby increasing their UV-Vis absorbance and improving detection limits. libretexts.org For fluorescence detection, which is generally more sensitive, derivatizing agents that introduce a fluorophore are used. researchgate.net

While specific derivatization protocols for this compound are not explicitly provided, the general principles of derivatization would apply. Functional groups that can be targeted for derivatization include alcohols, carboxylic acids, and amines. libretexts.org Given the synthetic accessibility of amino derivatives from nitro-phthalides, these amino groups could be readily derivatized with reagents like dansyl chloride or fluorescamine (B152294) to introduce a fluorescent tag for sensitive detection. researchgate.net

Table 2: Common Derivatizing Agents for HPLC Analysis

| Detection Method | Derivatizing Agent Examples | Target Functional Groups | Reference |

| UV-Visible | 1-fluoro-2,4-dinitrobenzene (FDNB), Benzoyl chloride | Primary and secondary amines, Aliphatic hydroxyls | libretexts.orgresearchgate.net |

| Fluorescence | o-phthalaldehyde (OPA), Dansyl chloride, Fluorescamine | Primary amines | researchgate.net |

This strategic chemical modification underscores the adaptability of the this compound scaffold for both synthetic and analytical purposes.

Introduction of Specific Functionalities (e.g., Hydroxyl Groups)

The introduction of a hydroxyl group onto the aromatic ring of this compound can lead to derivatives with altered properties and potential for further functionalization. While direct hydroxylation of this compound is not extensively documented in readily available literature, the existence of related hydroxylated phthalides, such as 4-hydroxyisobenzofuran-1(3H)-one and 5-bromo-4-hydroxyisobenzofuran-1(3H)-one, confirms the feasibility of such structures. nih.govchemscene.com

General methods for aromatic hydroxylation could potentially be applied. These include electrophilic hydroxylation, often requiring harsh conditions, or more modern approaches involving transition-metal-catalyzed C-H activation. Given the electron-withdrawing nature of the fluorine atom and the lactone ring, the aromatic ring is deactivated, which would influence the regioselectivity and conditions required for hydroxylation.

Alternatively, a more controlled approach would involve the synthesis of the hydroxylated phthalide from a pre-functionalized starting material. For example, starting with a methoxy-substituted 3-fluorophthalic acid derivative, the synthesis could proceed through the established reduction and cyclization pathways, followed by demethylation to unveil the hydroxyl group.

Process Development and Optimization in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

Considerations for Scalable Production and Industrial Methodologies

For the scalable production of this compound, the choice of starting materials and reagents is critical. 3-Fluorophthalic anhydride (also known as 4-fluoroisobenzofuran-1,3-dione) is a commercially available starting material, making the reduction route an attractive option for large-scale synthesis. bldpharm.comnih.govchemscene.com The selection of a reducing agent would need to balance reactivity, selectivity, cost, and safety. While powerful hydrides like DIBAL-H are effective, their handling on a large scale can be hazardous and expensive. epa.gov Alternative, milder, and more cost-effective reduction systems, potentially involving catalytic hydrogenation, would be preferable for industrial applications.

The use of continuous-flow reactors presents a modern approach to address safety and scalability concerns, particularly for reactions involving hazardous reagents or intermediates. durham.ac.uk Flow chemistry allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and purities. durham.ac.uk This methodology could be particularly advantageous for fluorination reactions or other energetic steps in a potential synthetic route.

Strategies for Yield and Purity Optimization in Synthetic Routes

Optimizing the yield and purity of this compound is paramount for its practical application. A key strategy involves the careful control of reaction conditions. For the reduction of 4-fluoroisobenzofuran-1,3-dione, the choice of solvent, temperature, and stoichiometry of the reducing agent can significantly impact the selectivity towards the desired mono-reduced product over the diol.

Purification methods are also a critical aspect of optimization. While laboratory-scale purifications often rely on chromatography, this is not always feasible or economical on an industrial scale. Crystallization is a preferred method for large-scale purification. The development of an efficient crystallization process would involve screening different solvents and conditions to obtain the product in high purity and with good recovery.

In the context of isolating phthalides, techniques such as distillation can also be optimized. For instance, studies on the recovery of phthalides from natural sources have shown that parameters like distillation time can be adjusted to enrich the desired compounds. icm.edu.plpan.olsztyn.pl While this compound is a synthetic compound, the principles of optimizing distillation or other purification techniques based on the compound's physical properties remain relevant.

Advanced Spectroscopic Characterization of 4 Fluoroisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Fluoroisobenzofuran-1(3H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Aromatic Protons, Fluorine Coupling Patterns, and Chemical Shifts

The ¹H NMR spectrum of this compound displays distinct signals for the benzylic methylene (B1212753) protons and the three aromatic protons. The methylene protons (H-3) are expected to appear as a singlet, though a small long-range coupling to the fluorine atom may be observed under high resolution.

The aromatic region is more complex due to spin-spin coupling between the protons and across the fluorine atom. The fluorine at the C-4 position significantly influences the chemical shifts and splitting patterns of the adjacent protons.

H-5: This proton is ortho to the fluorine atom and is expected to show a large ortho coupling (³JH-F). It is also coupled to the meta proton H-6. This typically results in a triplet of doublets or a doublet of doublet of doubleaments.

H-6: This proton is meta to the fluorine and is coupled to both H-5 and H-7, resulting in a complex multiplet.

H-7: This proton is para to the fluorine atom and coupled to H-6, likely appearing as a doublet of doublets.

The coupling between hydrogen and fluorine nuclei is strong, with typical two-bond coupling constants being quite large. chem960.com The analysis of fluorobenzene (B45895) shows significant solvent effects and observable couplings between fluorine and protons at the ortho, meta, and para positions. chemscene.com

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on analysis of analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 (CH₂) | ~5.3 | s (or d) | ⁵JH-F ≈ 1-2 |

| H-5 | ~7.3 - 7.5 | t or dd | ³JH5-F4 ≈ 8-10, ³JH5-H6 ≈ 8-9 |

| H-6 | ~7.6 - 7.8 | m | ³JH6-H5, ³JH6-H7, ⁴JH6-F4 |

| H-7 | ~7.5 - 7.7 | d or dd | ³JH7-H6 ≈ 7-8, ⁵JH7-F4 ≈ 2-3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound structure. A key feature of the spectrum is the presence of carbon-fluorine couplings (JC-F), which are invaluable for confirming assignments. The coupling between carbon and fluorine is very strong, with typical ¹JC-F constants around 185 Hz and ²JC-F constants around 20 Hz. chem960.com

The signals for the carbonyl carbon (C-1), the aliphatic methylene carbon (C-3), and the six aromatic carbons are all expected to be resolved. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F). The adjacent carbons (C-3a and C-5) will show two-bond couplings (²JC-F), and smaller three- and four-bond couplings will affect other carbons in the ring. Data from similar compounds like 4-fluorobenzoic acid show these characteristic couplings clearly. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on analysis of analogous structures like 4-fluorobenzoic acid. chemicalbook.com

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-1 (C=O) | ~170 | ⁴J ≈ 2-3 |

| C-3 (CH₂) | ~68 | ⁴J ≈ 2-4 |

| C-3a | ~125 | ²J ≈ 20-25 |

| C-4 | ~162 | ¹J ≈ 250 |

| C-5 | ~118 | ²J ≈ 20-25 |

| C-6 | ~135 | ³J ≈ 7-10 |

| C-7 | ~125 | ⁴J ≈ 3-5 |

| C-7a | ~148 | ³J ≈ 7-10 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is highly sensitive and specific for observing fluorine atoms. chemicalbook.comdiva-portal.org Given that there is only one fluorine atom in this compound, the spectrum will contain a single signal. The chemical shift of this signal is characteristic of a fluorine attached to an aromatic ring. ambeed.com This signal will be split into a multiplet due to couplings with the ortho proton (H-5) and the meta proton (H-6). The use of ¹⁹F-centered NMR analysis can provide a wealth of structural information through its far-reaching couplings with both ¹H and ¹³C. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Peaks and Fragmentation Patterns

In a GC-MS analysis using electron ionization (EI), this compound (molar mass: 152.12 g/mol ) is expected to show a distinct molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 152. nist.gov

The fragmentation of the molecular ion provides clues to the molecule's structure. imjst.org For the parent compound, isobenzofuran-1(3H)-one, the mass spectrum shows a strong molecular ion peak and a base peak corresponding to the loss of a CHO group. miamioh.edu For the 4-fluoro derivative, analogous fragmentation pathways are expected. A notable fragmentation in substituted isobenzofuranones is the formation of a stable phthalidyl cation.

Key predicted fragments include:

m/z 152 (M⁺·): The molecular ion.

m/z 124: Loss of carbon monoxide ([M-CO]⁺·), a common fragmentation for lactones.

m/z 123: Loss of a formyl radical ([M-CHO]⁺), analogous to the base peak in phthalide (B148349). This would be a prominent fragment.

m/z 95: Formation of the fluorobenzoyl cation or a related C₆H₄F⁺ species after ring cleavage.

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Identity |

| 152 | [C₈H₅FO₂]⁺· (Molecular Ion) |

| 124 | [C₇H₅FO]⁺· |

| 123 | [C₇H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS)

LC-MS, particularly with a soft ionization source like Electrospray Ionization (ESI), is well-suited for analyzing polar molecules that may be thermally unstable in a GC system. chemicalbook.com ESI-MS is a sensitive technique that typically generates protonated molecules or other adducts with minimal fragmentation.

For this compound, the primary ion expected in positive-ion mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z 153. Depending on the solvent system and additives, adducts with sodium ([M+Na]⁺ at m/z 175) or potassium ([M+K]⁺ at m/z 191) may also be observed. This technique is highly effective for confirming the molecular weight of the compound.

Advanced Mass Spectrometry Derivatization for Enhanced Detection and Quantitation

In mass spectrometry, derivatization is a strategic chemical modification of an analyte to enhance its analytical properties. For a compound like this compound, derivatization can be employed to improve its volatility for gas chromatography-mass spectrometry (GC-MS) or to increase its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS).

The lactone ring in this compound is the primary site for derivatization. Ring-opening reactions can be utilized to introduce functional groups that are more amenable to analysis. For instance, hydrolysis of the lactone would yield a carboxylic acid and a primary alcohol, which can then be further derivatized.

Common derivatization strategies that could be applied include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could react with the hydroxyl group formed after ring-opening, replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. This increases volatility and thermal stability.

Esterification: Following hydrolysis, the resulting carboxylic acid can be esterified using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. This converts the polar carboxylic acid into a less polar and more volatile ester.

Acylation: The alcohol functional group can be acylated using reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride to form an ester, which can improve chromatographic behavior.

The choice of derivatization agent depends on the specific requirements of the analytical method, such as the desired level of detection, the complexity of the sample matrix, and the instrumentation available. By converting the analyte into a derivative with more favorable properties, these techniques can significantly enhance the sensitivity and accuracy of quantitative mass spectrometric analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by probing the vibrational motions of a molecule's constituent atoms. nih.govmdpi.com These methods are invaluable for identifying functional groups and elucidating the structural features of compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum is expected to show characteristic bands that confirm its key structural motifs. nih.govrsc.org

The primary absorption peaks anticipated for this molecule include:

C=O Stretching: A strong absorption band is expected in the region of 1760-1800 cm⁻¹ due to the stretching vibration of the carbonyl group within the five-membered lactone ring. The strained ring system typically shifts this frequency to a higher wavenumber compared to a standard ester or six-membered lactone.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

Aromatic C=C Stretching: Several bands of varying intensity are anticipated in the 1450-1600 cm⁻¹ region, arising from the in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring.

C-O-C Stretching: The lactone structure features a C-O-C linkage. Asymmetric and symmetric stretching vibrations of this group are expected to produce strong bands, typically in the 1000-1300 cm⁻¹ range.

C-F Stretching: A strong and characteristic absorption band for the carbon-fluorine bond stretch is expected in the 1000-1400 cm⁻¹ region. Its exact position can be influenced by the aromatic system.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Lactone) | C=O Stretch | 1760 - 1800 | Strong |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ether (Lactone) | C-O-C Stretch | 1000 - 1300 | Strong |

This table is based on established group frequencies and is predictive in nature.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FTIR. mdpi.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. researchgate.net While FTIR is based on the change in dipole moment, Raman activity depends on a change in the polarizability of a molecule's electron cloud during a vibration. nih.gov

For this compound, the FT-Raman spectrum would provide additional structural information:

Symmetric and non-polar bonds, which are often weak in FTIR, tend to produce strong signals in Raman spectra. The aromatic ring C=C stretching vibrations are expected to be particularly intense.

The C=O stretching vibration of the lactone will also be present in the Raman spectrum, though its intensity relative to other bands may differ from the FTIR spectrum.

The C-F bond, while producing a strong IR signal, may show a weaker band in the Raman spectrum.

By comparing the FTIR and FT-Raman spectra, a more complete assignment of the vibrational modes can be achieved, leading to a confident structural confirmation of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.eg This technique provides insights into the electronic structure, including the energy difference between molecular orbitals. uzh.ch

Analysis of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is dictated by the chromophores present in its structure: the fluorinated benzene ring and the carbonyl group of the lactone. The expected electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring is the primary site for these high-intensity absorptions. The presence of the fluorine atom and the fused lactone ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted benzene. libretexts.org

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the C=O group. These transitions occur at longer wavelengths than the π → π* transitions but have a much lower probability. uzh.ch

The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents, for example, can stabilize the ground state of the n-electrons, leading to a hypsochromic shift of the n → π* transition.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Measurement

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that can be related to the electronic absorption characteristics. researchgate.net

HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms, which have lone pairs of electrons.

LUMO: The LUMO is likely to be centered on the π* antibonding orbitals of the aromatic ring and the electron-deficient carbonyl group.

HOMO-LUMO Gap (ΔE): The energy of the longest wavelength absorption in the UV-Vis spectrum (corresponding to the HOMO to LUMO transition) provides an experimental estimate of the HOMO-LUMO gap. nih.gov A smaller gap indicates that the molecule is more easily excitable and generally more reactive. researchgate.netbeilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO, complementing the experimental data from UV-Vis spectroscopy. researchgate.netresearchgate.net These calculations can predict the electronic transitions and help in the interpretation of the experimental spectrum.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Benzene Ring | 200 - 280 | High |

This table is predictive and based on the analysis of the molecule's chromophores.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction analysis of 3-(Diphenylamino)isobenzofuran-1(3H)-one provides definitive insights into its three-dimensional structure. The study reveals the precise arrangement of atoms, bond lengths, and bond angles, which are fundamental to its chemical properties. researchgate.net

Determination of Molecular Conformation and Crystal Packing

The crystal structure of 3-(Diphenylamino)isobenzofuran-1(3H)-one was determined to be orthorhombic, belonging to the space group Pca2₁ . researchgate.net The fused-ring system of the isobenzofuranone core is essentially planar. researchgate.net In contrast, the two phenyl rings attached to the nitrogen atom are significantly twisted out of this plane. The dihedral angles between the mean plane of the isobenzofuranone system and the two N-bound phenyl rings are 63.58(6)° and 63.17(8)°. researchgate.net The phenyl rings themselves are oriented at a dihedral angle of 85.92(7)° to each other. researchgate.net

Table 1: Crystal Data and Structure Refinement for 3-(Diphenylamino)isobenzofuran-1(3H)-one researchgate.net

| Parameter | Value |

| Empirical formula | C₂₀H₁₅NO₂ |

| Formula weight | 301.33 |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| a (Å) | 19.1440 (13) |

| b (Å) | 8.9363 (6) |

| c (Å) | 9.1111 (3) |

| Volume (ų) | 1558.70 (16) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.284 |

| Temperature (K) | 295 |

Multi-Technique Validation for Comprehensive Structural Characterization

To ensure the accuracy of the determined structure and to gain a deeper understanding of its electronic properties, a multi-technique approach is often employed. This typically involves complementing experimental data with theoretical calculations.

Corroboration of Spectroscopic Data with Computational Results

While specific computational studies for 3-(Diphenylamino)isobenzofuran-1(3H)-one were not detailed in the primary source, the general practice in modern chemical research involves the use of computational chemistry to support experimental findings. researchgate.net Techniques such as Density Functional Theory (DFT) are powerful tools for optimizing molecular geometries and predicting spectroscopic properties.

For a molecule like 3-(Diphenylamino)isobenzofuran-1(3H)-one, DFT calculations could be used to:

Predict the molecular geometry in the gas phase, allowing for a comparison with the solid-state structure obtained from X-ray crystallography. This can reveal the effects of crystal packing forces on the molecular conformation.

Calculate vibrational frequencies to aid in the assignment of peaks in the infrared (IR) and Raman spectra.

Predict NMR chemical shifts, which can be correlated with experimental spectra to confirm structural assignments in solution.

By comparing the computationally predicted parameters with the experimental data from X-ray diffraction, NMR, and IR spectroscopy, a more robust and comprehensive structural characterization can be achieved.

Computational and Theoretical Chemistry Studies of 4 Fluoroisobenzofuran 1 3h One

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, provide a theoretical framework for understanding and predicting the behavior of molecules like 4-Fluoroisobenzofuran-1(3H)-one.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are centered on the principle that the ground-state energy and all other ground-state electronic properties of a molecule are a functional of the electron density.

For a molecule such as this compound, DFT would be employed to perform geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the minimum energy of the molecule. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table illustrates the type of data that would be generated from DFT geometry optimization. Specific values for this compound are not available in the reviewed literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | Data not available |

| C=O | Data not available | |

| C-O (furanone ring) | Data not available | |

| Bond Angle | O-C-C | Data not available |

| F-C-C | Data not available |

Ab Initio and Semi-Empirical Methods in Molecular Modeling

Beyond DFT, other quantum chemical methods are available for molecular modeling, broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods are derived directly from theoretical principles, without the inclusion of experimental data. They are based on solving the Schrödinger equation and include methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. Ab initio methods can provide very high accuracy, particularly the more sophisticated post-Hartree-Fock methods, but they are computationally very demanding and often limited to smaller molecular systems. For this compound, ab initio calculations could be used to obtain highly accurate benchmark data for its geometry and electronic properties, against which results from less computationally expensive methods could be compared.

Semi-Empirical Methods: In contrast to ab initio methods, semi-empirical methods use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and PM7 neglect or approximate certain integrals in the Hartree-Fock formalism, making them much faster than ab initio or DFT methods. While less accurate, they are useful for modeling very large molecules or for performing preliminary calculations and high-throughput screenings. A semi-empirical approach for this compound could provide a rapid initial assessment of its conformational preferences and electronic properties.

Basis Set Selection and Optimization in DFT Calculations

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). The choice of basis set represents a trade-off between accuracy and computational cost. Larger basis sets with more functions provide greater flexibility in describing the electron distribution and thus yield more accurate results, but at a significantly higher computational expense.

For a molecule containing fluorine, like this compound, it is often important to include polarization functions (e.g., the '(d,p)' in 6-31G(d,p)) to accurately describe the anisotropic nature of the electron density around the atoms. Diffuse functions (indicated by a '+' in the basis set name, e.g., 6-31+G(d,p)) may also be necessary to describe weakly bound electrons or anions. The optimal combination of a functional and a basis set for a particular study is often determined through benchmark calculations against experimental data or higher-level theoretical results, though no such specific optimization has been reported for this molecule.

Simulation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Prediction of NMR Chemical Shifts and Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method. The calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the assignment of NMR signals. Machine learning models are also emerging as powerful tools for NMR prediction, often trained on large datasets of calculated and experimental spectra.

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information about the connectivity of atoms. While no specific predicted NMR data for this compound has been published, such a study would provide valuable data for its structural characterization.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates the type of data that would be generated from NMR prediction calculations. Specific values for this compound are not available in the reviewed literature.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| C-F | Data not available |

| Aromatic C1 | Data not available |

| Aromatic C2 | Data not available |

| Aromatic C3 | Data not available |

| Aromatic C4 | Data not available |

| CH₂ | Data not available |

Calculation of Vibrational Frequencies for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can be employed to compute the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

The calculation of vibrational frequencies is typically performed after a geometry optimization to ensure that the molecule is at an energy minimum. The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are often scaled by an empirical scaling factor to improve agreement with experimental data. The predicted spectra can be used to assign the vibrational modes observed in experimental IR and Raman spectra. For this compound, such calculations would help in understanding its vibrational properties and interpreting its experimental spectra, though no such computational study has been reported.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound This table illustrates the type of data that would be generated from vibrational frequency calculations. Specific values for this compound are not available in the reviewed literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (unscaled) | IR Intensity | Raman Activity |

|---|---|---|---|

| C=O stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

Table 4: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques used to explore the flexibility of a molecule and identify its preferred three-dimensional shapes. nih.gov These methods map out the potential energy surface of a molecule, revealing stable conformations (energy minima) and the energy barriers between them. nih.govnih.gov

A detailed computational investigation into the conformational preferences of this compound would reveal its most stable spatial arrangements. The isobenzofuranone core, consisting of a fused benzene (B151609) and a γ-lactone ring, is expected to be largely planar. However, slight puckering of the five-membered lactone ring is possible. Conformational analysis, typically performed using Density Functional Theory (DFT) or other quantum mechanical methods, would calculate the relative energies of these different puckered forms. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can map electron distribution and orbital energies, which are used to derive various descriptors that predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, a DFT calculation would yield the energies and spatial distributions of the HOMO and LUMO. It is expected that both the HOMO and LUMO would be π-type orbitals distributed across the aromatic system. The electron-withdrawing nature of the fluorine atom and the carbonyl group would likely lower the energy of both the HOMO and the LUMO compared to unsubstituted isobenzofuranone. researchgate.netnih.gov The HOMO would likely be concentrated on the benzene ring, while the LUMO would have significant density on the carbonyl carbon, indicating a site for nucleophilic attack.

Table 1: Predicted Qualitative Effects of Fluorine Substitution on FMOs of Isobenzofuran-1(3H)-one

| Molecular Orbital | Predicted Energy Change with 4-Fluoro Substitution | Rationale |

| HOMO | Lowered Energy | The inductive effect of the electronegative fluorine atom stabilizes the electron density in the occupied orbitals. |

| LUMO | Lowered Energy | The inductive effect of fluorine withdraws electron density, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Likely Modified | The relative lowering of HOMO and LUMO energies determines the change in the gap. The effect on reactivity would depend on the magnitude of this change. |

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is plotted on the molecule's van der Waals surface, using color to denote different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). libretexts.orgchemrxiv.org

For this compound, an ESP map would show the most negative potential localized around the oxygen atom of the carbonyl group, making it a likely site for protonation or interaction with electrophiles. A region of significant positive potential would be expected on the carbonyl carbon, confirming its electrophilic character and susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, would also create a region of negative potential, while simultaneously withdrawing electron density from the attached carbon atom. aps.orgresearchgate.net

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, categorizing it as an electrophile. rsc.org

Global Nucleophilicity (N): A measure of a molecule's electron-donating capacity.

While specific values for this compound require explicit calculation, the presence of the electron-withdrawing fluorine and carbonyl groups would be expected to result in a relatively high global electrophilicity index, classifying it as a good electrophile. rsc.org

Local reactivity indices, such as the Fukui function or local electrophilicity/nucleophilicity indices, pinpoint the most reactive atoms within the molecule for electrophilic or nucleophilic attack. rsc.org For this compound, these calculations would likely identify the carbonyl carbon as the most electrophilic site (most susceptible to nucleophiles) and the carbonyl oxygen as a primary nucleophilic site.

Mechanistic Insights from Computational Studies

Computational chemistry is invaluable for elucidating reaction mechanisms by modeling the structures and energies of reactants, transition states, and products. nih.govmdpi.com For this compound, theoretical studies could investigate various reactions, such as its synthesis or its reactions with nucleophiles.

For example, a common reaction of phthalides is the nucleophilic attack at the carbonyl carbon, leading to the opening of the lactone ring. A computational study of this process would involve:

Modeling the approach of a nucleophile (e.g., hydroxide (B78521) ion) to the this compound molecule.

Locating the transition state structure for the ring-opening reaction.

Calculating the activation energy barrier from the energy difference between the reactants and the transition state.

Such a study would provide a quantitative understanding of the compound's reactivity and how the fluorine substituent influences the reaction rate compared to unsubstituted or differently substituted phthalides. The calculations would likely confirm that the carbonyl carbon is the kinetically and thermodynamically favored site for nucleophilic attack. maxapress.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly density functional theory (DFT), is a powerful method for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related lactone and phthalide (B148349) systems.

For instance, the synthesis of isobenzofuran-1(3H)-ones can proceed through various pathways, such as the reduction of phthalic anhydrides or the cyclization of 2-halomethylbenzoic acids. DFT calculations can be employed to determine the most energetically favorable pathway. These calculations would typically involve optimizing the geometries of reactants, products, and all conceivable intermediates and transition states. The transition state, a first-order saddle point on the potential energy surface, is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

A critical reaction of isobenzofuranones is the ring-opening of the lactone. Computational studies on the ring-opening of related heterocyclic systems, such as oxanorbornenes, have been performed using DFT to understand the reaction pathways catalyzed by Lewis acids. Such studies calculate the reaction enthalpies and activation barriers for different proposed mechanisms, providing a basis for understanding how the lactone ring in this compound might open under various conditions.

Furthermore, the free-radical chemistry of lactones, including ring contraction and expansion rearrangements, has been investigated. These studies consider the relative strain differences between the initial radical, the rearranged radical, and the transition state to explain the efficiency of such transformations. The presence of the fluorine atom on the benzene ring of this compound would be expected to influence the stability of any radical intermediates and the energy of the transition states in similar reactions.

Understanding Catalytic Pathways and Stereocontrol Mechanisms

Computational modeling is instrumental in understanding and predicting the outcomes of catalytic reactions, including stereoselectivity. In the context of this compound, this could involve its synthesis via a catalytic process or its use as a substrate in a catalytic transformation.

The stereoselective synthesis of fluorinated lactones is an area of active research. For example, the enantioselective preparation of perfluoroalkyl-substituted β-lactones has been studied using DFT computations to probe the reaction mechanism. These studies have favored a concerted asynchronous [2+2]-cycloaddition pathway over a stepwise process. Such computational approaches could be applied to model the stereoselective synthesis of chiral this compound derivatives.

Moreover, the influence of fluorine on stereocontrol in the synthesis of C-glycosides from fluorinated lactones has been explored. These studies show that the presence and configuration of a fluorine substituent can significantly impact the stereochemical outcome of nucleophilic additions to the lactone carbonyl. Computational modeling can help to rationalize these observations by examining the energies of competing transition states leading to different stereoisomers.

Quantum Chemical Applications in Molecular Design

Quantum chemistry provides the fundamental principles for understanding how the electronic structure of a molecule determines its physical and chemical properties. This knowledge is crucial for the rational design of new molecules with desired characteristics.

Elucidation of Structure-Property Relationships

The electronic properties of this compound are significantly influenced by the fluorine substituent on the aromatic ring. Quantum chemical calculations can precisely quantify these effects. A key concept is "fluoromaticity," where the addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals that can enhance the stability of the ring. nih.gov This increased stability can translate to higher thermal stability and greater resistance to certain chemical reactions. nih.gov

DFT and time-dependent DFT (TD-DFT) are standard methods for investigating the electronic structure and properties of molecules like this compound. For a series of related 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, which included a 4-fluoroaniline (B128567) derivative, these methods were used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the energy gap (Egap). These parameters are crucial for understanding the electronic transitions and the intramolecular charge transfer (ICT) character of the molecules.

The table below summarizes key calculated electronic properties for a related 4-fluorophenylamino-substituted isobenzofuranone, providing an example of the kind of data generated in such studies.

| Property | Value |

| HOMO Energy (eV) | -5.98 |

| LUMO Energy (eV) | -1.77 |

| Energy Gap (Egap) (eV) | 4.21 |

Table 1: Calculated electronic properties of 3-((4-fluorophenyl)amino)isobenzofuran-1(3H)-one in the gas phase.

These calculated properties can be correlated with experimentally observed phenomena, such as the wavelengths of maximum absorption in UV-Vis spectroscopy. By understanding how the fluorine substituent modulates the electronic structure, it becomes possible to predict how changes to the molecular structure will affect its properties, a cornerstone of molecular design. For instance, the electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the reactivity of the carbonyl group in the lactone ring. Quantum chemical calculations can provide quantitative predictions of these effects, guiding the synthesis of new derivatives with tailored reactivity.

Applications of 4 Fluoroisobenzofuran 1 3h One As a Synthetic Building Block

Role in Complex Organic Synthesis

The utility of 4-Fluoroisobenzofuran-1(3H)-one in complex organic synthesis is demonstrated by its application as a precursor to a wide array of molecular frameworks. The inherent reactivity of the phthalide (B148349) system, combined with the electronic influence of the fluorine substituent, allows chemists to forge intricate structures with high efficiency and control.

This compound is recognized as a key heterocyclic building block for creating more elaborate heterocyclic structures. bldpharm.com The phthalide core can be chemically manipulated through various reactions, such as ring-opening, condensation, and cycloaddition, to generate novel scaffolds. The presence of the fluorine atom can influence the reactivity and regioselectivity of these transformations, offering pathways to unique chemical entities that would be difficult to access otherwise. Its role as a fluorinated building block is pivotal in synthetic strategies aiming to introduce fluorine into target molecules to modulate their chemical and biological properties. bldpharm.comnih.gov The synthesis of 3-substituted isobenzofuran-1(3H)-one derivatives, for instance, highlights the versatility of the phthalide skeleton in generating new antimicrobial agents. imjst.org

The isobenzofuranone structure is central to the synthesis of various fused ring systems, particularly substituted phthalides and isocoumarins, which are prevalent motifs in natural products and pharmacologically active compounds. nih.govnih.gov Numerous synthetic methodologies have been developed for the construction of these scaffolds, often utilizing transition-metal-catalyzed reactions. organic-chemistry.orgnih.gov For example, rhodium(III)-catalyzed C-H activation and annulation cascades provide efficient routes to isocoumarins. nih.govacs.org Similarly, palladium-catalyzed reactions and copper-catalyzed domino reactions have been effectively employed to synthesize a broad range of isobenzofuran-1(3H)-ones and 3-substituted isocoumarins. organic-chemistry.orgorganic-chemistry.org These established methods are applicable to fluorinated substrates like this compound, enabling the creation of fluorinated analogues of these important fused ring systems. The development of new synthetic approaches continues to expand the toolkit for creating these complex structures from simpler building blocks. nih.govresearchgate.netnih.gov

Table 1: Selected Synthetic Strategies for Phthalide and Isocoumarin Scaffolds

| Target Scaffold | Synthetic Method | Key Features |

|---|---|---|

| Phthalides (Isobenzofuran-1(3H)-ones) | Rhenium-catalyzed C-H activation and [4+1] annulation | Utilizes benzamides and aldehydes for direct construction. organic-chemistry.org |

| Phthalides (Isobenzofuran-1(3H)-ones) | Palladium-catalyzed reactions of o-bromobenzyl alcohols | Efficient synthesis with broad substrate tolerance. organic-chemistry.org |

| Isocoumarins | Rh(III)-catalyzed oxidative coupling of benzoic acids | Couples benzoic acids with vinyl acetates to form the lactone ring. acs.org |

| Isocoumarins | Copper(I)-catalyzed domino reaction | Proceeds from o-halobenzoic acids and 1,3-diketones without a ligand. organic-chemistry.org |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material, which is essential for screening in drug discovery. broadinstitute.org this compound is an ideal scaffold for DOS due to its multiple points of potential modification. The aromatic ring, the methylene (B1212753) bridge, and the carbonyl group of the lactone all offer sites for chemical elaboration. This allows for the rapid generation of libraries of complex and diverse molecules with varied three-dimensional shapes. The use of amino acetophenones as versatile building blocks to access a wide variety of bioactive compounds, including aminoflavones, quinolones, and azaaurones, exemplifies the principles of DOS that are equally applicable to the this compound scaffold. nih.gov

Integration into Pharmaceutical Intermediates

The incorporation of fluorine into drug candidates is a widely adopted strategy to improve their pharmacological profiles. This compound serves as a pre-fluorinated building block, simplifying the synthesis of complex fluorinated drug intermediates and active pharmaceutical ingredients (APIs).

Fluorinated building blocks are crucial in the manufacture of many modern pharmaceuticals. halocarbonlifesciences.com The fluorinated phthalide core is a key structural component in several advanced APIs. A prominent example is the use of a closely related derivative, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, which serves as a key chiral intermediate in the synthesis of Lorlatinib. chemicalbook.com Lorlatinib is a potent third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in cancer therapy. The presence of the fluorinated phthalide substructure is integral to the final molecule's activity and properties. The general utility of isobenzofuran-1(3H)-ones as multipurpose biologically active compounds underscores their importance in medicinal chemistry. nih.gov

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. mdpi.com Strategic fluorination is employed to enhance metabolic stability, improve binding affinity, modulate pKa, and increase membrane permeability—all critical "drug-like" properties. nih.govnih.gov By using this compound as a synthetic starting material, the beneficial effects of fluorine are incorporated into the molecular design from the outset. The fluorine atom can block sites of metabolic oxidation, leading to a longer half-life in the body. mdpi.com Furthermore, its high electronegativity can influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, potentially leading to tighter binding with biological targets. nih.gov

Table 2: Impact of Strategic Fluorination on Drug-like Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage, blocking common metabolic pathways (e.g., P450 oxidation). mdpi.com |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole interactions. |

| Lipophilicity | Increased | A fluorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and permeability. nih.gov |

| pKa Modulation | Altered acidity/basicity | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting ionization state at physiological pH. nih.gov |

Contributions to Materials Science and Polymer Chemistry

The unique physicochemical properties endowed by the fluorine atom, such as high thermal stability, chemical resistance, and altered electronic characteristics, make this compound an attractive monomer for the synthesis of advanced polymers and organic materials. rsc.orgdigitellinc.com

Synthesis of Functional Polymers and Nanomaterials

While direct polymerization of this compound is not extensively documented, its structural motifs are relevant to the synthesis of fluorinated polymers. Generally, fluorinated polymers are synthesized either by the polymerization of fluorine-containing monomers or by the post-polymerization fluorination of a parent polymer. The incorporation of fluorine can lead to materials with low surface energy, hydrophobicity, and enhanced durability. nih.gov For instance, related fluorinated anhydrides, such as tetrafluorophthalic anhydride (B1165640), have been used in the copolymerization with epoxides to create degradable fluorinated polyesters. rsc.org This approach highlights the potential for fluorinated cyclic esters and anhydrides to be incorporated into polymer backbones, suggesting a possible route for the utilization of this compound in creating polymers with tailored degradation profiles and fluorine-specific properties.

The synthesis of nanomaterials often relies on the self-assembly of well-defined molecular components. While specific research on the use of this compound in nanomaterial synthesis is limited, the broader class of fluorinated compounds is known to influence molecular packing and intermolecular interactions, which are critical for the bottom-up fabrication of nanostructures. qualitas1998.net

Design of Specialty Organic Materials

The isobenzofuranone core is a key structural element in various functional organic molecules, including dyes and electronic materials. The introduction of a fluorine atom, as in this compound, can significantly modulate the optical and electronic properties of these materials. Fluorination is a common strategy to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is crucial for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The reactivity of the lactone ring in this compound allows for its use as a precursor in the synthesis of more complex molecular architectures. For example, isobenzofuranone derivatives can be precursors to functional dyes, such as rhodamines, where the fluorination can enhance photostability and quantum yield. nih.gov

Use in Radiochemistry Research

The development of novel radiotracers is a cornerstone of molecular imaging techniques like Positron Emission Tomography (PET). Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. moravek.com The synthesis of 18F-labeled molecules is a critical area of research, and compounds that can be efficiently and selectively fluorinated are of high value.

Exploration as a Radiotracer for Imaging Applications

While direct studies on the radiolabeling of this compound with 18F for use as a PET radiotracer are not prominent in the literature, its structure presents a platform for the development of novel imaging agents. The non-radioactive "cold" this compound can serve as a standard for the development of radiosynthetic routes to its 18F-labeled counterpart. The general strategy involves the nucleophilic substitution of a suitable leaving group with [18F]fluoride.

Advanced Research Directions and Emerging Concepts for 4 Fluoroisobenzofuran 1 3h One

Innovations in Synthetic Methodology

The synthesis of isobenzofuranones, also known as phthalides, is a well-established area of organic chemistry. However, the focus is now shifting towards more innovative and sustainable approaches for the synthesis of specific derivatives like 4-Fluoroisobenzofuran-1(3H)-one.

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce the environmental impact of chemical processes. youtube.comyoutube.com For the synthesis of this compound, several green chemistry approaches can be envisioned, drawing from methodologies developed for the broader phthalide (B148349) class.

One promising strategy involves the use of environmentally benign solvents. For instance, a one-pot cascade reaction for the synthesis of 3-substituted phthalides has been successfully carried out in glycerol, a renewable and low-cost solvent. nih.govnih.gov Another green approach is the use of water as a solvent, which has been demonstrated in the copper-catalyzed domino one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. lookchem.comorganic-chemistry.org

Furthermore, photoredox catalysis offers a metal-free and sustainable method for the direct oxidative lactonization of C(sp³)–H bonds to form phthalides, using oxygen as the sole terminal oxidant at room temperature. rsc.org The application of these green methodologies to the synthesis of this compound could significantly enhance the sustainability of its production.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Reference |

| Glycerol as solvent | One-pot cascade reactions for the phthalide core | nih.govnih.gov |

| Water as solvent | Copper-catalyzed domino synthesis from corresponding precursors | lookchem.comorganic-chemistry.org |

| Photoredox catalysis | Metal-free oxidative lactonization using oxygen as the oxidant | rsc.org |

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis and transformation of this compound. Various transition metal catalysts have shown promise in the synthesis of the phthalide scaffold. nih.gov

Ruthenium and rhodium-based catalysts have been employed for the annulative coupling of benzoic acids with alkenes to produce 3-substituted phthalides. nih.gov Palladium catalysis is also a versatile tool, enabling the efficient synthesis of a broad range of isobenzofuran-1(3H)-ones from various starting materials. organic-chemistry.orgnih.govrsc.org Copper catalysts, often used in combination with other metals or as standalone catalysts, have been utilized in domino reactions and annulation processes to construct the isobenzofuranone core. lookchem.comorganic-chemistry.orgresearchgate.net

Beyond transition metals, organocatalysts and acid catalysts like sulphamic acid have emerged as effective alternatives for the condensation reactions leading to isobenzofuran-1(3H)-ones. rsc.orgresearchgate.net The exploration of these diverse catalytic systems for the synthesis of this compound could lead to more efficient and selective synthetic routes.

| Catalyst Type | Synthetic Application for Phthalide Core | Reference |

| Ruthenium | Annulative coupling of benzoic acids and alkenes | nih.gov |

| Rhodium | Tandem C–H olefination and oxidative cyclization | nih.gov |

| Palladium | Carbonylation of aryl bromides, arylation of aldehydes | organic-chemistry.orgrsc.org |

| Copper | Domino one-pot synthesis, annulation from benzoic acids | lookchem.comorganic-chemistry.orgresearchgate.net |

| Sulphamic Acid | Condensation of 2-carboxybenzaldehyde (B143210) with ketones | researchgate.net |

Rational Design and Structure-Activity Relationship (SAR) Studies

The presence and position of the fluorine atom in this compound are expected to significantly influence its chemical properties and potential biological activity. Rational design and SAR studies are therefore essential for exploring its full potential.

The fluorine atom is a unique substituent in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov Its position on the aromatic ring of the isobenzofuranone core can have a profound impact on the molecule's reactivity and selectivity. researchgate.netacs.orgnih.gov

The electron-withdrawing inductive effect of fluorine can modify the electron density distribution on the aromatic ring, which in turn affects its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. researchgate.net In nucleophilic aromatic substitution, a fluorine substituent can be activating, particularly when ortho to the reaction center. researchgate.net This is because the high electronegativity of fluorine polarizes the C-F bond, creating a partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack. wyzant.com

The position of the fluorine atom can also influence the acidity of nearby protons and the stability of reaction intermediates, thereby directing the regioselectivity of chemical transformations. Understanding these electronic effects is crucial for designing selective syntheses of further substituted derivatives of this compound and for predicting its behavior in different chemical environments.

Computational methods are powerful tools in modern drug discovery and materials science. researchgate.net For this compound, computational design and virtual screening can be employed to explore a vast chemical space and identify novel derivatives with desired properties. frontiersin.orgnih.gov

Pharmacophore modeling can be used to define the essential structural features required for a specific biological activity. researchgate.net This model can then be used to screen large virtual libraries of compounds to identify those that match the pharmacophore and are likely to be active. mdpi.commdpi.com Molecular docking studies can further refine the selection by predicting the binding mode and affinity of the potential derivatives to a specific biological target. mdpi.com

These in silico methods can guide the synthesis of new derivatives of this compound with enhanced activity, selectivity, or improved pharmacokinetic properties. nih.gov This approach has been successfully applied to the discovery of novel inhibitors for various biological targets. mdpi.com

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Pharmacophore Modeling | Identifying essential structural features for biological activity | Designing new derivatives with potential therapeutic applications |

| Virtual Screening | Screening large compound libraries for potential hits | Identifying novel derivatives with desired properties from virtual libraries |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Prioritizing synthetic targets with high predicted activity |

Novel Applications in Chemical Research

The isobenzofuranone scaffold is a versatile building block in organic synthesis and a privileged structure in medicinal chemistry. nih.govnih.govresearchgate.net Consequently, this compound holds significant potential for novel applications in various areas of chemical research.

In organic synthesis, isobenzofurans are highly reactive dienes that can participate in Diels-Alder reactions to construct complex polycyclic aromatic compounds. beilstein-journals.org The oxidative generation of an isobenzofuran (B1246724) from a phthalan (B41614) derivative has been applied in the formal synthesis of morphine. rsc.org this compound could serve as a valuable synthon, a building block in retrosynthetic analysis, for the preparation of fluorinated polycyclic systems and other complex molecules. hkbu.edu.hkwikipedia.orgspcmc.ac.in